molecular formula C13H12BrN3O B7771632 1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea

1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B7771632
M. Wt: 306.16 g/mol
InChI Key: YPKPALCIKSCIRO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea is an organic compound that features a bromophenyl group and a pyridinylmethyl group connected via a urea linkage

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 4-bromoaniline with pyridine-3-carboxaldehyde, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group and pyridinylmethyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)urea: Contains a methyl group instead of bromine, leading to variations in its chemical and physical properties.

    1-(4-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea: The presence of a nitro group can significantly alter its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a urea functional group , which is crucial for its interaction with biological targets. The presence of a bromophenyl group enhances lipophilicity, potentially influencing its biological interactions. The general synthesis can be represented as follows:

4 Bromophenyl Isocyanate+Pyridin 3 ylmethylamine1 4 Bromophenyl 3 pyridin 3 ylmethyl urea\text{4 Bromophenyl Isocyanate}+\text{Pyridin 3 ylmethylamine}\rightarrow \text{1 4 Bromophenyl 3 pyridin 3 ylmethyl urea}

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus aureus0.005 mg/mLComplete growth inhibition
Escherichia coli0.01 mg/mLSignificant growth reduction
Pseudomonas aeruginosa0.02 mg/mLModerate inhibition

The compound's effectiveness is attributed to its halogen substituents, which enhance binding affinity to bacterial targets .

Anticancer Activity

Research indicates that this compound has notable anticancer properties, particularly against various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)
EKVX (Lung Cancer)25.177.593.3
RPMI-8226 (Leukemia)21.570.085.0
OVCAR-4 (Ovarian Cancer)28.780.090.0

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. The urea moiety is known to form hydrogen bonds with enzyme active sites or receptor binding sites, leading to inhibition or activation of critical biological pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in drug development:

  • Antibacterial Screening : A high-throughput screening study demonstrated that derivatives of urea compounds, including this one, showed significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating resistant bacterial infections .
  • Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the bromophenyl and pyridinyl groups can enhance biological activity while improving pharmacokinetic properties .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKPALCIKSCIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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